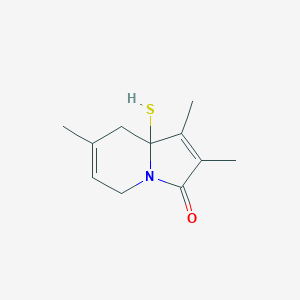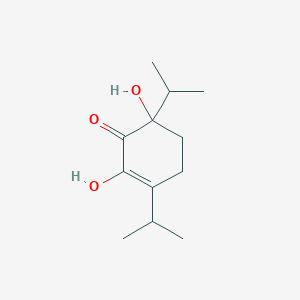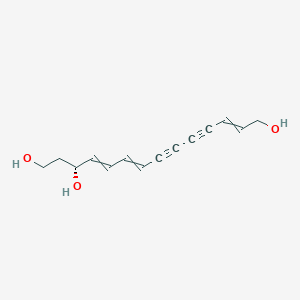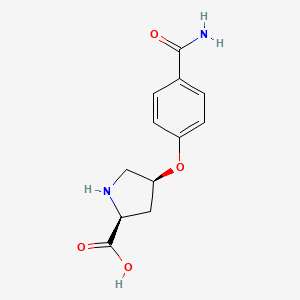![molecular formula C21H13ClLiN B12612818 lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide CAS No. 650141-60-9](/img/structure/B12612818.png)
lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the chloro and phenyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-chloro-5-phenylindole: A simpler indole derivative with fewer functional groups.
Indeno[1,2-b]indole: The parent compound without the chloro and phenyl substitutions.
Uniqueness
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its lithium salt form also enhances its solubility and reactivity in certain reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
650141-60-9 |
|---|---|
Molecular Formula |
C21H13ClLiN |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide |
InChI |
InChI=1S/C21H13ClN.Li/c22-15-10-11-17-14(12-15)13-19-18-8-4-5-9-20(18)23(21(17)19)16-6-2-1-3-7-16;/h1-13H;/q-1;+1 |
InChI Key |
WTWMHAQKFMORPR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=C(C=CC(=C2)Cl)C3=C1C4=CC=CC=C4N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


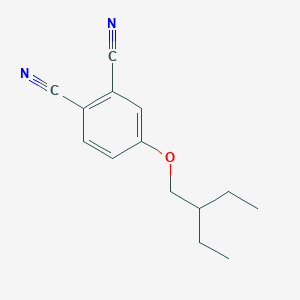

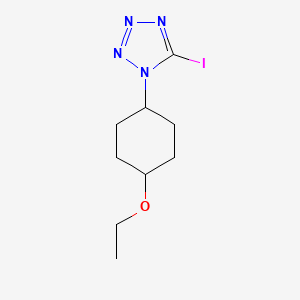
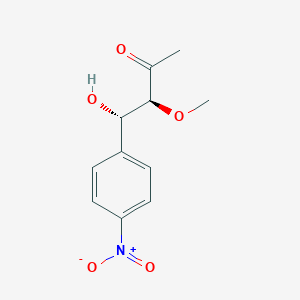
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
